molecular formula C12H8F16O3 B12078695 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12078695
M. Wt: 504.16 g/mol
InChI Key: OUZRNNVQISTVSJ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups, which impart exceptional chemical stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Properties

Molecular Formula

C12H8F16O3

Molecular Weight

504.16 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C12H8F16O3/c13-6(14,11(23,24)25)2-1-3-30-5(29)31-4-7(15,16)8(17,18)9(19,20)10(21,22)12(26,27)28/h1-4H2

InChI Key

OUZRNNVQISTVSJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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